6-Bromo-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one
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Overview
Description
6-Bromo-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 6-Bromo-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
6-Bromo-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxindole derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced form.
Scientific Research Applications
6-Bromo-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural indole compounds.
Medicine: Research has shown potential antiviral and anticancer activities, making it a candidate for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, inhibiting their activity. The compound’s structure allows it to fit into the active sites of these targets, blocking their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 6-Bromo-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one include:
2H-Indol-2-one: Known for its use in synthesizing pharmaceuticals and agrochemicals.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Oxindole: Used in the synthesis of various bioactive molecules.
The uniqueness of this compound lies in its specific substitutions, which confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C9H8BrNO2 |
---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
6-bromo-3-hydroxy-7-methyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H8BrNO2/c1-4-6(10)3-2-5-7(4)11-9(13)8(5)12/h2-3,8,12H,1H3,(H,11,13) |
InChI Key |
IXZKDHXRUMGTAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=O)C2O)Br |
Origin of Product |
United States |
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